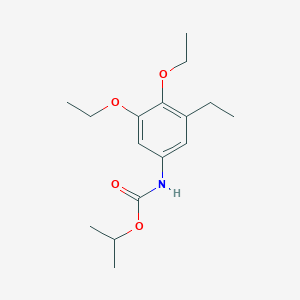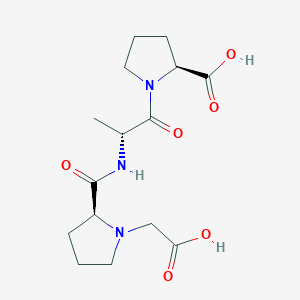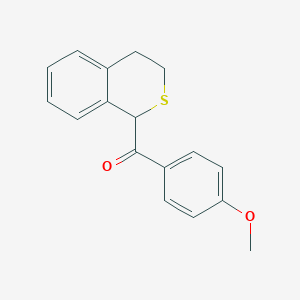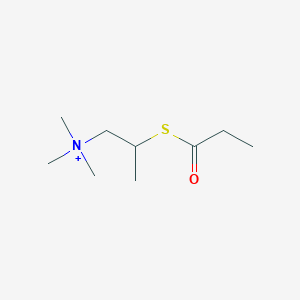
(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical synthesis, due to their versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate typically involves multiple steps. One common method includes the reaction of 3-methylphenol with methyl isocyanate to form the corresponding carbamate. This intermediate is then reacted with pyridin-2-ylmethoxysulfinyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyridine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield the corresponding sulfone, while reduction with NaBH4 can produce the sulfide derivative.
Aplicaciones Científicas De Investigación
(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where carbamate derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
(3-methylphenyl) N-methylcarbamate: Lacks the pyridin-2-ylmethoxysulfinyl group, making it less versatile in certain reactions.
N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate: Does not have the 3-methylphenyl group, which affects its chemical properties and reactivity.
Uniqueness
(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate is unique due to the presence of both the 3-methylphenyl and pyridin-2-ylmethoxysulfinyl groups. This combination imparts distinct chemical properties, making it a valuable compound in various applications, particularly in organic synthesis and medicinal chemistry.
Propiedades
| 84384-91-8 | |
Fórmula molecular |
C15H16N2O4S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate |
InChI |
InChI=1S/C15H16N2O4S/c1-12-6-5-8-14(10-12)21-15(18)17(2)22(19)20-11-13-7-3-4-9-16-13/h3-10H,11H2,1-2H3 |
Clave InChI |
MTRGAROYLHAWBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC(=O)N(C)S(=O)OCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)

![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)






